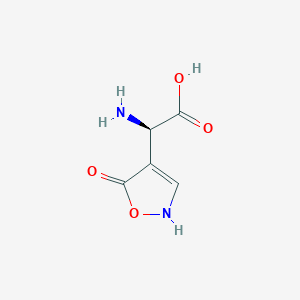

(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

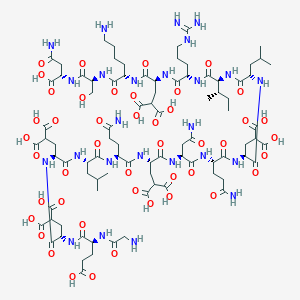

(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, also known as AMPA, is a type of glutamate receptor agonist that is commonly used in scientific research. AMPA is an important molecule in the field of neuroscience, as it plays a key role in synaptic plasticity, learning, and memory.

Mechanism Of Action

(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid acts as an agonist for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, which are a type of glutamate receptor found in the central nervous system. When (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid binds to (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, it causes the influx of positively charged ions such as sodium and calcium into the cell, leading to depolarization and the initiation of an action potential. This process is essential for the transmission of signals between neurons and is critical for learning and memory.

Biochemical And Physiological Effects

(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has several biochemical and physiological effects, including the activation of glutamate receptors, the induction of LTP, and the modulation of synaptic plasticity. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also affect neuronal excitability, calcium signaling, and gene expression. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Advantages And Limitations For Lab Experiments

One advantage of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid in lab experiments is that it is a well-characterized molecule that has been extensively studied in vitro and in vivo. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is that it is not selective for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors and can also activate other types of glutamate receptors. In addition, the effects of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be variable depending on the experimental conditions, making it important to carefully control experimental parameters.

Future Directions

There are several future directions for research on (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, including the development of more selective (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptor agonists and antagonists, the study of the role of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors in neurological disorders such as Alzheimer's disease and epilepsy, and the investigation of the molecular mechanisms underlying LTP and synaptic plasticity. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid could be used as a tool for studying the effects of glutamate receptor activation on neuronal function in different brain regions and under different experimental conditions.

Synthesis Methods

The synthesis of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves several steps, including the protection of the carboxylic acid group, the formation of the oxazolone ring, and the deprotection of the carboxylic acid group. One common method for synthesizing (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves the reaction of (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine.

Scientific Research Applications

(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is commonly used in scientific research to study the role of glutamate receptors in synaptic plasticity, learning, and memory. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be used to activate glutamate receptors in vitro and in vivo, allowing researchers to study the effects of glutamate receptor activation on neuronal function. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also be used to induce long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory.

properties

CAS RN |

130645-62-4 |

|---|---|

Product Name |

(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid |

Molecular Formula |

C5H6N2O4 |

Molecular Weight |

158.11 g/mol |

IUPAC Name |

(2R)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |

InChI |

InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m1/s1 |

InChI Key |

FAPBVGGLODVFDG-GSVOUGTGSA-N |

Isomeric SMILES |

C1=C(C(=O)ON1)[C@H](C(=O)O)N |

SMILES |

C1=C(C(=O)ON1)C(C(=O)O)N |

Canonical SMILES |

C1=C(C(=O)ON1)C(C(=O)O)N |

synonyms |

4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(R)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)